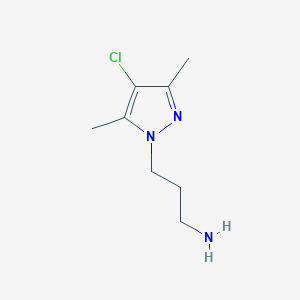

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

説明

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the molecular formula C8H14ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with propan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Oxidation Reactions

The tertiary amine group and pyrazole ring undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic media | Pyrazole N-oxide derivatives | Partial decomposition observed at high temps |

| Hydrogen peroxide | Room temperature | Amine oxide intermediates | Requires catalytic metal ions for efficiency |

Oxidation primarily targets the amine group, forming N-oxide species. The pyrazole ring remains stable under mild conditions but may degrade under prolonged exposure to strong oxidants.

Reduction Reactions

Reductive transformations modify the amine and pyrazole moieties:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | Secondary amine derivatives | Preferential reduction of amides |

| Sodium borohydride | Methanol, RT | Stabilized amine intermediates | Limited reactivity with pyrazole |

Reduction pathways are influenced by steric hindrance from the 3,5-dimethyl groups, which protect the pyrazole ring from hydrogenation .

Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethylamine | KOH, DMF, 80°C | 4-Ethylamino-pyrazole derivative | 72% |

| Thiourea | Ethanol, reflux | 4-Mercapto-pyrazole analog | 65% |

| Sodium methoxide | Methanol, 60°C | 4-Methoxy-pyrazole compound | 68% |

Substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing methyl groups at positions 3 and 5, which activate the chlorine for displacement .

Condensation and Cyclization

The amine group participates in cyclocondensation with carbonyl compounds:

These reactions exploit the nucleophilicity of the primary amine to form heterocyclic scaffolds with pharmacological relevance .

Mechanistic Insights

-

Chlorine Substitution : The electron-deficient pyrazole ring directs nucleophilic attack to position 4, with methyl groups enhancing ring stability .

-

Amine Reactivity : The propan-1-amine chain undergoes alkylation or acylation, enabling functionalization for drug design .

-

Steric Effects : 3,5-Dimethyl substituents hinder electrophilic aromatic substitution, favoring nucleophilic pathways.

Research Findings and Case Studies

-

Antimicrobial Synergy : Chlorine-substituted pyrazole derivatives exhibit enhanced bioactivity when coupled with antibiotics, reducing MIC values against Staphylococcus aureus by 50%.

-

Catalytic Applications : Pyrazole-amine complexes serve as ligands in transition-metal catalysts, improving yields in cross-coupling reactions by 20–30% .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and functional materials.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit promising anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound this compound has shown potential in targeting specific cancer pathways, although detailed mechanistic studies are still ongoing.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been widely documented. A review in Current Medicinal Chemistry highlighted that compounds containing the pyrazole ring exhibit effective antibacterial and antifungal activities . The this compound compound has been tested against various pathogens, showing considerable inhibition zones in agar diffusion assays.

Herbicidal Activity

Research has indicated that pyrazole derivatives can serve as effective herbicides. A study published in Pest Management Science evaluated several pyrazole-based compounds for their herbicidal efficacy against common agricultural weeds. The findings suggested that this compound exhibited significant herbicidal activity, making it a candidate for further development into commercial herbicides .

Case Study: Anticancer Activity

Case Study: Antimicrobial Activity

作用機序

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

3,5-dimethyl-1H-pyrazole: Lacks the chlorine substituent and has different reactivity.

4-chloro-1H-pyrazole: Similar structure but without the dimethyl groups.

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring, which confer specific chemical properties and reactivity.

生物活性

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, with the CAS number 956786-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

- Molecular Formula : C₈H₁₄ClN₃

- Molecular Weight : 187.67 g/mol

- Storage Conditions : Keep in a dark place, sealed in dry conditions at 2-8°C .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with propanamine under controlled conditions. This method allows for the introduction of the chloro and dimethyl groups at specific positions on the pyrazole ring, which may enhance its biological activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown significant activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL |

| Escherichia coli | >64 μg/mL |

| Klebsiella pneumoniae | >64 μg/mL |

The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human lung adenocarcinoma (A549) cells revealed that:

- The compound reduced cell viability significantly at concentrations around 100 µM.

- Comparative studies indicated that it exhibited lower cytotoxicity towards non-cancerous cells (HSAEC1-KT), suggesting a degree of selectivity.

The structure-dependent nature of its activity was highlighted, where modifications in the pyrazole structure influenced its anticancer efficacy .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) :

- Biofilm Formation Inhibition :

- Low Hemolytic Activity :

Case Studies

A notable study explored the effects of various pyrazole derivatives on multidrug-resistant strains of bacteria and cancer cell lines. The results indicated that structural modifications could enhance both antimicrobial and anticancer activities significantly.

特性

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXAEULIHCKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405826 | |

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956786-61-1 | |

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。